

A Comparative In-Vivo Analysis of the Metabolic Fates of Naringin and Neohesperidin

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Compound of Interest		
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A detailed examination of the absorption, distribution, metabolism, and excretion of two prominent citrus flavanones, naringin and neohesperidin, reveals key differences in their pharmacokinetic profiles. While structurally similar, their metabolic journeys in-vivo show variations that influence their ultimate bioavailability and physiological effects.

Naringin and neohesperidin, both flavanone-7-O-neohesperidosides, are abundant in citrus fruits and are known for their wide range of pharmacological activities.[1][2][3] However, their efficacy is intrinsically linked to their metabolic fate within the body. In-vivo studies, primarily conducted in rat models, demonstrate that both compounds undergo extensive metabolism, with their aglycones—naringenin from naringin, and hesperetin from neohesperidin—and their subsequent conjugates being the primary forms detected in systemic circulation.[4][5]

The bioavailability of these glycosides is generally low, attributed to extensive metabolism in the small intestine and liver.[6] A notable characteristic of their absorption is a "double-peak phenomenon" observed in plasma concentration profiles, which suggests either enterohepatic recirculation or absorption at multiple sites along the gastrointestinal tract.[5] Interestingly, the co-administration of naringin and neohesperidin, particularly as part of a whole extract like that from Fructus aurantii, has been shown to significantly enhance the absorption of both compounds compared to when they are administered individually.[4][5][7] This suggests a synergistic interaction between the two flavanones or with other components in the extract.

Quantitative Pharmacokinetic Data



The following table summarizes the key pharmacokinetic parameters of the primary metabolites of naringin (naringenin) and neohesperidin (hesperetin) following oral administration in Sprague-Dawley rats. The data is compiled from a study where the flavanones were administered as individual monomers, in combination, and as part of a Fructus aurantii (FA) extract.

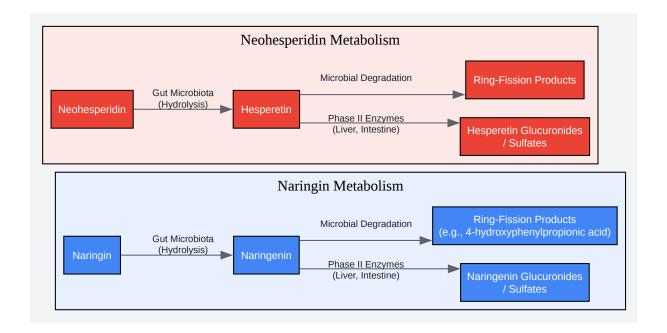
Group	Analyte	Cmax (ng/mL)	Tmax (h)	AUC(0-t) (ng·h/mL)	AUC(0-∞) (ng·h/mL)	t1/2z (h)
Naringin (NA) Monomer	Naringenin	1586.38 ± 321.45	8.33 ± 1.63	25896.41 ± 4895.21	27864.12 ± 5741.36	10.27 ± 2.11
Neohesperi din (NHE) Monomer	Hesperetin	135.71 ± 28.46	9.00 ± 1.26	2145.89 ± 452.17	2314.67 ± 510.29	11.58 ± 2.34
NA-NHE Combinatio n	Naringenin	2471.12 ± 512.89	9.33 ± 1.51	41258.74 ± 7894.52	44125.87 ± 8641.25	11.89 ± 2.57
NA-NHE Combinatio n	Hesperetin	210.45 ± 45.12	10.33 ± 1.86	3458.71 ± 689.41	3712.54 ± 741.85	12.47 ± 2.89
FA Extract	Naringenin	2895.47 ± 601.24	9.67 ± 1.75	48751.25 ± 9124.58	51987.41 ± 9874.12	12.54 ± 2.98
FA Extract	Hesperetin	254.89 ± 52.31	10.67 ± 2.08	4125.89 ± 810.24	4458.71 ± 874.51	13.11 ± 3.14

Data presented as mean \pm SD (n=6). AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0- ∞) is the AUC extrapolated to infinity. Cmax is the maximum plasma concentration. Tmax is the time to reach Cmax. t1/2z is the terminal elimination half-life.

Metabolic Pathways and Experimental Workflow



The metabolic transformation of naringin and neohesperidin is a multi-step process initiated in the gastrointestinal tract and continuing in the liver.

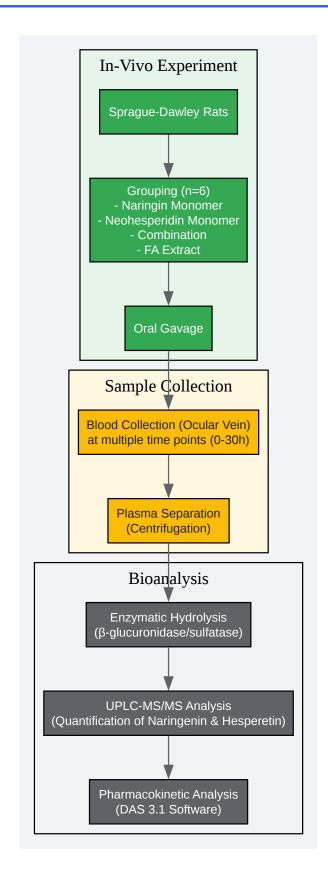


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Metabolic pathways of Naringin and Neohesperidin.

The in-vivo studies to determine these pharmacokinetic parameters typically follow a standardized workflow.





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